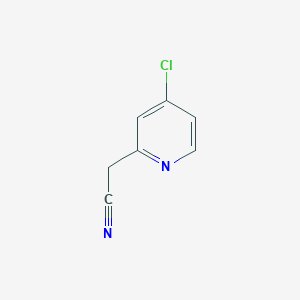

2-(4-Chloropyridin-2-yl)acetonitrile

Overview

Description

2-(4-Chloropyridin-2-yl)acetonitrile, also known as 2-chloropyridine-2-acetonitrile or 2-Chloro-4-pyridin-2-ylacetonitrile, is a heterocyclic organic compound belonging to the class of pyridines. It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents. 2-Chloropyridine-2-acetonitrile is primarily used as a laboratory reagent in the synthesis of other organic compounds and as a starting material for the synthesis of pharmaceuticals.

Scientific Research Applications

Solvent-Stabilized Molecular Capsules

Research on pyrrogallolarenes demonstrated their ability to form dimeric molecular capsules in solutions, encapsulating cations like quinuclidinium and tropylium. These capsules are stabilized through direct hydrogen bonds and bridging molecules, illustrating potential applications in molecular encapsulation and recognition (Shivanyuk et al., 2003).

Basicity Scale in Acetonitrile

A study established a self-consistent spectrophotometric basicity scale in acetonitrile, covering a broad range of bases. This work is vital for understanding the basicity of various substances in acetonitrile, contributing to solvent choice and reaction condition optimization in synthetic chemistry (Kaljurand et al., 2000).

Photoinduced Direct 4-Pyridination

Innovative methodology for the direct substitution of hydrogen in C(sp3)–H bonds with 4-pyridine under photo-irradiating conditions in aqueous acetonitrile was developed. This process is particularly selective for benzylic C(sp3)–H bonds, highlighting a new avenue for constructing biologically active molecules featuring 4-pyridine substructures (Hoshikawa & Inoue, 2013).

Halogen Bond Symmetry in Solvents

A study revealed that in a polar, aprotic solvent environment, such as acetonitrile, the symmetric arrangement of iodine and bromine centered halogen bonds remains preferred. This insight into solvent effects on halogen bonding has implications for the design of molecular structures and materials (Carlsson et al., 2013).

Catalytic Asymmetric Synthesis

Research demonstrated the use of homochiral covalent organic framework catalysts for the direct synthesis of drug intermediates, such as (S)-CIK, a key intermediate for antiplatelet and antithrombotic drugs. This approach, involving photothermal conversion under visible-light irradiation, highlights the potential for green and efficient production of chiral drugs (Ma et al., 2020).

Solvent Effects on Coordination Polymers

The study on Ni(NCS)2 with 4-(Boc-amino)pyridine in acetonitrile led to the discovery of a coordination polymer exhibiting reversible and topotactic solvent removal, showcasing applications in microporosity and magnetic properties (Suckert et al., 2017).

properties

IUPAC Name |

2-(4-chloropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEFJISZKHVFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide](/img/structure/B1526953.png)

![2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid](/img/structure/B1526954.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)

![6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1526959.png)

![3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B1526962.png)

![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)

![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)

![Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate](/img/structure/B1526972.png)

![1-[4-(azidomethyl)phenyl]-1H-pyrazole](/img/structure/B1526973.png)